molecular formula C19H19BrN2O2S B12531650 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- CAS No. 651335-24-9

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

Cat. No.: B12531650
CAS No.: 651335-24-9
M. Wt: 419.3 g/mol
InChI Key: GFKYQNWCWYKWKI-UHFFFAOYSA-N
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Description

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom at the 6th position of the indole ring.

    Sulfonylation: Attachment of a phenylsulfonyl group at the 3rd position.

    Alkylation: Introduction of a pyrrolidinylmethyl group at the 1st position.

Each step requires specific reagents and conditions, such as:

  • Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Sulfonylation: Using sulfonyl chlorides in the presence of a base.
  • Alkylation: Using alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Removal of the sulfonyl group or reduction of the bromine atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Substitution: Using nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of bromine, phenylsulfonyl, and pyrrolidinylmethyl groups might influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-: Lacks the bromine atom.

    1H-Indole, 6-bromo-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group.

    1H-Indole, 6-bromo-1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group.

Uniqueness

The unique combination of bromine, phenylsulfonyl, and pyrrolidinylmethyl groups in 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- might confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in designing new drugs or materials with specific properties.

Properties

CAS No.

651335-24-9

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-bromo-1-(pyrrolidin-3-ylmethyl)indole

InChI

InChI=1S/C19H19BrN2O2S/c20-15-6-7-17-18(10-15)22(12-14-8-9-21-11-14)13-19(17)25(23,24)16-4-2-1-3-5-16/h1-7,10,13-14,21H,8-9,11-12H2

InChI Key

GFKYQNWCWYKWKI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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